physicochemical properties of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
physicochemical properties of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose
An In-depth Technical Guide to 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose, a crucial intermediate in the synthesis of modified nucleosides. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, synthetic pathways, and analytical characterization of this important carbohydrate derivative.
Introduction: The Significance of a Modified Ribose
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is a synthetically derived carbohydrate that plays a pivotal role as a glycosyl donor in the construction of various nucleoside analogues. The absence of a hydroxyl group at the 3'-position is a key structural feature of many antiviral and anticancer drugs. This modification can terminate DNA chain elongation, a vital process for viral replication and cancer cell proliferation. Consequently, having access to well-characterized and synthetically versatile building blocks like 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is of paramount importance in medicinal chemistry and drug discovery.
This guide aims to consolidate the available technical information on this compound, offering insights into its properties and providing a foundation for its practical application in the laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in multi-step syntheses. While comprehensive experimental data for this specific compound is not extensively reported in publicly available literature, we can infer many of its properties from its structure and data from closely related analogues.
| Property | Value | Source |
| CAS Number | 4613-71-2 | |
| Molecular Formula | C₁₆H₁₈O₇ | |
| Molecular Weight | 322.31 g/mol | |
| Appearance | White or off-white crystalline powder (predicted) | Inferred from similar compounds |
| Melting Point | Not available. For the related compound 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose, the melting point is 63-68 °C. | |
| Boiling Point | Not available. | |
| Density | Not available. For the related compound 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose, the density is 1.23 g/cm³. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from structure |
Synthesis and Purification: A Strategic Approach
Caption: Proposed synthetic workflow for 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative, field-proven approach for achieving the target molecule, emphasizing the rationale behind each step.
Step 1: Synthesis of Methyl 3-deoxy-D-ribofuranoside
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Rationale: The anomeric hydroxyl group is the most reactive. Protecting it as a methyl glycoside prevents unwanted side reactions in subsequent steps and simplifies the product mixture.
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Procedure:
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Suspend 3-deoxy-D-ribose in anhydrous methanol.
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Add a catalytic amount of a strong acid resin (e.g., Dowex 50W-X8) or a few drops of concentrated sulfuric acid.
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Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Neutralize the reaction with a solid base (e.g., sodium bicarbonate or Amberlite IR-67 resin), filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-deoxy-D-ribofuranoside.
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Step 2: Selective 5-O-Benzoylation
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Rationale: The primary hydroxyl group at the 5-position is sterically more accessible and more reactive than the secondary hydroxyls at the 1- and 2-positions. Using a limited amount of benzoylating agent at a low temperature enhances the selectivity for the primary position.
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Procedure:
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Dissolve the crude methyl 3-deoxy-D-ribofuranoside in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
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Slowly add a stoichiometric amount (1.0-1.1 equivalents) of benzoyl chloride dropwise.
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Stir the reaction at 0 °C and allow it to slowly warm to room temperature overnight.
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Monitor the reaction by TLC. Upon completion, quench the reaction by adding cold water or ice.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5-O-benzoyl intermediate.
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Step 3: Acetylation of 1- and 2-Hydroxyl Groups
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Rationale: Acetylation of the remaining hydroxyl groups is a standard procedure to fully protect the sugar and provide a stable intermediate for glycosylation reactions. Acetic anhydride in the presence of pyridine is a highly effective and common reagent for this transformation.
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Procedure:
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Dissolve the crude 5-O-benzoyl intermediate in a mixture of pyridine and acetic anhydride.
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Stir the reaction at room temperature until TLC analysis shows the complete disappearance of the starting material.
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Pour the reaction mixture into ice-water and stir for 30 minutes to hydrolyze the excess acetic anhydride.
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Extract the product with dichloromethane or ethyl acetate.
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Wash the organic layer as described in Step 2.
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Dry and concentrate the organic phase to obtain the crude 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose.
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Step 4: Purification
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Rationale: Column chromatography is the standard method for purifying carbohydrate derivatives of this nature, separating the desired product from any starting materials, by-products, or reagents.
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Procedure:
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Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with a gradient of ethyl acetate in hexane, collecting fractions.
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Monitor the fractions by TLC and combine those containing the pure product.
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Evaporate the solvent under reduced pressure to yield the purified 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose.
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Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: A typical workflow for the analytical characterization of the title compound.
Expected Spectroscopic Data:
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¹H NMR (in CDCl₃):
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Aromatic Protons: Multiplets in the range of δ 7.4-8.1 ppm (from the benzoyl group).
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Anomeric Proton (H-1): A singlet or a narrow doublet around δ 6.0-6.3 ppm.
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Ring Protons (H-2, H-4, H-5): Multiplets between δ 4.0-5.5 ppm.
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Deoxy Protons (H-3): Multiplets in the upfield region for the ring protons, typically around δ 1.8-2.5 ppm.
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Acetyl Protons: Two singlets around δ 2.0-2.2 ppm.
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¹³C NMR (in CDCl₃):
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Carbonyl Carbons: Resonances in the range of δ 165-171 ppm (acetyl and benzoyl C=O).
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Aromatic Carbons: Signals between δ 128-134 ppm.
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Anomeric Carbon (C-1): A peak around δ 98-102 ppm.
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Ring Carbons (C-2, C-4, C-5): Resonances in the range of δ 70-85 ppm.
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Deoxy Carbon (C-3): A signal in the upfield region, typically δ 30-40 ppm.
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Acetyl Methyl Carbons: Peaks around δ 20-22 ppm.
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IR Spectroscopy (ATR):
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C=O Stretching: Strong absorption bands around 1720-1750 cm⁻¹ (ester carbonyls).
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C-O Stretching: Strong bands in the region of 1200-1300 cm⁻¹.
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Aromatic C-H Stretching: Peaks around 3050-3100 cm⁻¹.
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Mass Spectrometry (ESI+):
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Expected [M+Na]⁺ peak at m/z 345.1.
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Applications in Drug Development
The primary application of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is as a glycosyl donor for the synthesis of 3'-deoxynucleoside analogues. The acetyl group at the anomeric position serves as a good leaving group in the presence of a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf), facilitating the coupling with a silylated nucleobase to form the desired β-N-glycosidic bond. This is a crucial step in the synthesis of many therapeutic agents.
The benzoyl and acetyl protecting groups can then be removed under basic conditions (e.g., sodium methoxide in methanol) to yield the final deprotected nucleoside. Its role as an intermediate makes it a valuable compound in the development of antiviral drugs (e.g., for HIV, HBV, HCV) and anticancer therapies.
Conclusion
5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is a strategically important building block in medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, its physicochemical properties and reactivity can be reliably predicted based on the extensive knowledge of carbohydrate chemistry. The synthetic and analytical methodologies outlined in this guide provide a solid framework for researchers to produce and characterize this compound, enabling its use in the discovery and development of novel nucleoside-based therapeutics. Further experimental validation of its properties would be a valuable contribution to the field.
References
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Ning, J., & Kong, F. (2001). Syntheses and Reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose, 5-O-acetyl-1,2-anhydro-3,6-di-O-benzyl- And 1,2-anhydro-5,6-di-O-benzoyl-3-O-benzyl-beta-D-mannofuranose, and 6-O-acetyl-1,2-anhydro-3,4-di-O-benzyl-alpha-D-glucopyranose and -beta-D-talopyranose. Carbohydrate Research, 330(2), 165-175. Retrieved from [Link]
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Gajcy, K., et al. (2018). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 8(49), 27865-27878. Retrieved from [Link]
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Martinez, A. R., & Knapp, S. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4588-4591. Retrieved from [Link]
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Zhang, J., et al. (2010). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3107. Retrieved from [Link]
